2-Chloro-4,5-dimethylaniline

Description

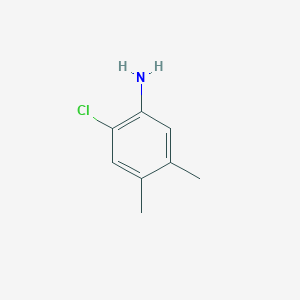

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZAXFZHDSZLRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697213 | |

| Record name | 2-Chloro-4,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585-13-3 | |

| Record name | 2-Chloro-4,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,5-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4,5-dimethylaniline molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-4,5-dimethylaniline: Properties, Synthesis, and Analytical Methodologies

Authored by: A Senior Application Scientist

Introduction

This compound, identified by CAS number 1585-13-3, is a substituted aromatic amine that serves as a critical intermediate in various fields of chemical synthesis.[1] Its structure, featuring a chlorine atom and two methyl groups on the aniline ring, imparts specific reactivity and properties that make it a valuable building block. This guide provides a comprehensive overview of its core characteristics, a representative synthetic workflow, its applications in modern research, and a detailed protocol for its analytical determination, tailored for researchers and professionals in chemical and pharmaceutical development. The strategic placement of its functional groups allows for its use in the synthesis of complex molecules, including dyes, agrochemicals, and, notably, pharmaceutical agents.[1][2]

Core Physicochemical Properties

The molecular identity and physical characteristics of this compound are fundamental to its application and handling. As a solid at room temperature, its solubility is moderate in organic solvents and limited in water, a trait dictated by the hydrophobic nature of its aromatic and alkyl components.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClN | [1][2][3] |

| Molecular Weight | 155.62 g/mol | [2][3][4] |

| CAS Number | 1585-13-3 | [1][3][5] |

| Appearance | Solid | [1] |

| Melting Point | 85.0 - 86.5 °C | [2] |

| Boiling Point (Predicted) | 248.7 ± 35.0 °C | [2] |

| Density (Predicted) | 1.142 ± 0.06 g/cm³ | [2] |

| Common Synonyms | 2-chloro-4,5-dimethylbenzenamine | [4] |

Synthetic Pathway: A Mechanistic Approach

The synthesis of substituted anilines like this compound typically involves multi-step processes starting from simpler aromatic precursors. A common and logical approach involves the nitration and chlorination of a dimethylbenzene precursor, followed by the reduction of the nitro group to the target amine. This process is chosen for its reliability and the well-established nature of each reaction step.

The diagram below illustrates a representative synthetic workflow. The initial nitration of o-xylene is directed by the activating methyl groups, followed by chlorination. The final, critical step is the reduction of the nitro intermediate to the desired aniline.

Caption: Representative synthesis of this compound.

This reduction step is a cornerstone of aniline synthesis. The use of zinc powder in an acidic medium, for instance, is a well-documented method for converting nitroaromatic compounds to their corresponding anilines with high yield.[6]

Applications in Research and Development

The utility of this compound stems from its identity as a versatile chemical scaffold.[1] The presence of the amino, chloro, and methyl groups provides multiple reactive sites for further chemical modification.

-

Pharmaceutical Synthesis : Chlorine-containing molecules are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[7] The chloro-substituent can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a precursor for more complex molecules in drug discovery pipelines, where its structure can be elaborated to generate novel therapeutic candidates.[7]

-

Agrochemicals : The chloro and alkyl-substituted aromatic amine structure is a key feature in certain bioactive molecules used in agriculture.[2] This compound is a building block for specific herbicides and fungicides, where its structural components contribute to the final product's efficacy and stability.[2]

-

Dyes and Pigments : In the manufacturing of specialty pigments and azo dyes, this aniline derivative is employed as a diazo component. Its structure contributes to the color fastness and overall stability of the final dye product.[2]

Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC/MS)

Ensuring the purity and confirming the identity of this compound in research and industrial settings is paramount. Gas chromatography coupled with mass spectrometry (GC/MS) is a robust and widely adopted technique for the trace analysis of aniline derivatives.[8] The following protocol outlines a self-validating system for its quantification.

I. Objective

To identify and quantify this compound in a sample matrix using GC/MS. This method is based on established procedures for aniline analysis.[9]

II. Materials and Reagents

-

This compound standard (≥95% purity)

-

Methylene chloride (or other suitable solvent), HPLC or pesticide grade

-

Internal Standard (e.g., 3-Chloro-4-fluoroaniline or a deuterated aniline derivative)[8]

-

Sodium sulfate (anhydrous)

-

Sample vials, syringes, and volumetric flasks

III. Instrumentation (Typical GC/MS System)

-

Gas Chromatograph : Capable of temperature programming.

-

Injector : Split/splitless injector.

-

Column : A capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

-

Carrier Gas : Helium or Hydrogen 5.0 grade.[8]

-

Mass Spectrometer : Capable of electron ionization (EI) and scanning a mass range from m/z 50-300.

IV. Step-by-Step Methodology

-

Standard Preparation :

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methylene chloride.

-

Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the analyte (e.g., 0.1 to 100 µg/L).[8]

-

Spike each calibration standard and sample with the internal standard at a constant concentration.

-

-

Sample Preparation (Liquid-Liquid Extraction) :

-

For aqueous samples, adjust the sample pH to >11.[9]

-

Extract a measured volume of the sample (e.g., 1 L) with methylene chloride using a separatory funnel (Method 3510) or continuous liquid-liquid extraction (Method 3520).[9]

-

Dry the organic extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL.

-

-

GC/MS Analysis :

-

Data Analysis and Validation :

-

Identify the analyte by comparing its retention time and mass spectrum to that of the certified standard.

-

Quantify the analyte using a calibration curve generated by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the calibration standards.

-

The system's validity is confirmed by the linearity of the calibration curve (R² > 0.99) and the analysis of quality control samples.

-

Safety and Handling

As with many aniline derivatives, this compound may pose health risks, including potential toxicity and carcinogenicity.[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood. All handling should adhere to the safety data sheet (SDS) guidelines. Storage should be in a dry, sealed container, often at room temperature.[4]

Conclusion

This compound is a compound of significant utility, bridging basic chemical manufacturing with advanced applications in pharmaceuticals and material science. Its well-defined physicochemical properties and reactive nature make it a valuable intermediate. Understanding its synthesis, proper handling, and the robust analytical methods required for its characterization are essential for harnessing its full potential in a research and development setting.

References

- 1. CAS 1585-13-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. 1585-13-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound - CAS:1585-13-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 1585-13-3 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. epa.gov [epa.gov]

Physical and chemical properties of 2-Chloro-4,5-dimethylaniline

An In-Depth Technical Guide to 2-Chloro-4,5-dimethylaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1585-13-3), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core physical and chemical properties, spectroscopic profile, reactivity, synthesis, and key applications of this compound. A strong emphasis is placed on safe handling protocols and detailed experimental procedures, reflecting field-proven insights and ensuring scientific integrity.

Introduction and Strategic Importance

This compound is a substituted aromatic amine belonging to the aniline class of compounds.[1] Its structure, featuring a chlorine atom and two methyl groups on the aniline ring, imparts a unique combination of steric and electronic properties that make it a valuable and versatile building block in organic synthesis.[1][2] This compound serves as a critical precursor in the manufacturing of a wide array of commercial products, including pharmaceuticals, agrochemicals like herbicides and fungicides, and high-performance azo dyes and pigments.[1][2] Understanding its fundamental properties is therefore essential for optimizing reaction conditions, ensuring safety, and developing novel applications. This guide synthesizes critical data to provide a holistic and actionable understanding of this compound.

Compound Identification and Structure

Correctly identifying a chemical reagent is the foundational step for any successful synthesis or analysis. The primary identifiers for this compound are listed below.

-

IUPAC Name : 2-Chloro-4,5-dimethylbenzenamine[5]

-

Synonyms : this compound

-

Chemical Structure :

Core Physical and Chemical Properties

The physical state and solubility characteristics of a compound dictate its handling, storage, and reaction setup. This compound is typically a solid at room temperature.[1] Its solubility is limited in aqueous solutions but moderate in common organic solvents, a trait attributable to the hydrophobic nature of its aromatic ring and alkyl substituents.[1][6]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Solid at room temperature | [1] |

| Melting Point | 85.0 - 86.5 °C | [2] |

| Boiling Point | 248.7 ± 35.0 °C (Predicted) | [2] |

| Density | 1.142 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Condition | 2-8°C, protected from light | [2] |

Chemical Reactivity and Synthetic Profile

The reactivity of this compound is governed by the interplay of its three key functional components: the aromatic ring, the amino group (-NH₂), and the chloro-substituent (-Cl).

-

Amino Group Reactivity : The primary amine is nucleophilic and can undergo a range of classical reactions, including acylation, alkylation, and, most importantly, diazotization. The reaction with nitrous acid (HNO₂) at low temperatures converts the amine into a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a variety of functional groups or in azo-coupling reactions to form vibrantly colored azo dyes. This reactivity makes it a cornerstone for the dye and pigment industry.[2]

-

Electrophilic Aromatic Substitution : The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, the existing substituents sterically hinder the positions adjacent to the amine, influencing the regioselectivity of further substitutions.

-

Nucleophilic Aromatic Substitution : The presence of the electron-withdrawing chloro group can make the compound a substrate for nucleophilic substitution reactions, although this is less common than reactions involving the amine.[1]

Below is a conceptual diagram illustrating the key transformation of this compound into an azo dye, a process central to its industrial application.

Caption: Key reaction pathway: Diazotization and Azo Coupling.

Synthesis Overview

Industrially, substituted anilines are often prepared via the reduction of a corresponding nitroaromatic compound. An alternative route involves the direct, regioselective chlorination of the parent aniline. For this compound, a plausible synthetic route involves the controlled chlorination of 3,4-dimethylaniline. The choice of chlorinating agent and reaction conditions is critical to achieve the desired isomer and prevent over-chlorination.

The diagram below outlines a generalized workflow for such a synthesis and subsequent purification.

Caption: Generalized workflow for the synthesis of this compound.

Safety, Handling, and Toxicity Profile

Trustworthiness in the laboratory begins with a rigorous adherence to safety. Like many aromatic amines and chlorinated compounds, this compound poses health risks and must be handled with care.[1]

-

Hazard Classification : This chemical is considered hazardous. It is often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[7] Prolonged or repeated exposure may cause damage to organs.[8]

-

Toxicological Summary : Acute toxicity may lead to symptoms such as methaemoglobinaemia (cyanosis), fatigue, and muscle weakness.[8] It is also suspected of being a potential carcinogen.[1]

Recommended Handling Protocols:

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[7][9]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[9]

-

Body Protection : Wear a lab coat and, if handling large quantities, protective clothing to prevent skin exposure.[9]

-

-

Hygiene Practices : Do not eat, drink, or smoke in the work area.[9] Wash hands and any exposed skin thoroughly after handling.[9] Contaminated clothing should be removed and laundered separately before reuse.[11]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][11] Store locked up.[9]

-

Spill Response : In case of a spill, avoid generating dust.[11] Use dry clean-up procedures (e.g., sweeping or vacuuming with a HEPA-filtered vacuum) and place the material into a suitable, labeled container for disposal.[11] Dispose of contents/container to an approved waste disposal plant.[9]

Experimental Protocol: ¹H NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of organic compounds.

Objective : To obtain a proton (¹H) NMR spectrum of this compound to verify its structure.

Materials :

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vial and spatula

Step-by-Step Methodology :

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be clear and colorless.

-

-

Transfer to NMR Tube :

-

Carefully transfer the solution from the vial into a clean 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

-

The final height of the liquid in the NMR tube should be approximately 4-5 cm.

-

-

Instrument Setup :

-

Insert the NMR tube into the spinner turbine, adjusting the depth according to the spectrometer's guide.

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal from the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a self-validating step; poor shimming will result in broad, distorted peaks, indicating an unreliable spectrum.

-

-

Data Acquisition :

-

Set the acquisition parameters for a standard ¹H NMR experiment (e.g., 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds).

-

Acquire the spectrum.

-

-

Data Processing and Analysis :

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts (ppm), integration values, and splitting patterns (multiplicity) to confirm the expected structure:

-

Two singlets for the two non-equivalent methyl groups.

-

Two singlets for the two aromatic protons.

-

A broad singlet for the amine (-NH₂) protons.

-

-

Conclusion

This compound is a compound of significant industrial utility, underpinned by its distinct physical properties and versatile chemical reactivity. Its role as an intermediate in the synthesis of dyes, agrochemicals, and potential pharmaceutical agents highlights its importance.[1][2] A thorough understanding of its characteristics, combined with stringent adherence to safety protocols, is paramount for any researcher or scientist utilizing this compound. This guide provides the foundational knowledge required to handle, analyze, and apply this compound effectively and safely in a professional research and development environment.

References

- 1. CAS 1585-13-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. 1585-13-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. 1585-13-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound - CAS:1585-13-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Chloro-4,5-dimethylaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-chloro-4,5-dimethylaniline, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into its synthesis, reactivity, and applications, particularly within the pharmaceutical and chemical industries.

Chemical Identity and Nomenclature

This compound is an aromatic organic compound belonging to the class of halogenated anilines.[1] Proper identification is crucial for regulatory compliance and scientific accuracy.

-

IUPAC Name: this compound

-

Synonyms: 2-Chloro-4,5-dimethylbenzenamine, 6-Chloro-3,4-dimethylaniline

-

CAS Number: 1585-13-3[1]

-

Molecular Formula: C₈H₁₀ClN

-

Molecular Weight: 155.63 g/mol [1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its handling, storage, and application in synthesis. The compound is a solid at room temperature, with moderate solubility in organic solvents and lower solubility in water, a characteristic attributed to its hydrophobic aromatic ring and alkyl substituents.[1]

| Property | Value | Source |

| Appearance | Solid | [1] |

| Molecular Weight | 155.63 g/mol | [1] |

| Molecular Formula | C₈H₁₀ClN | [1] |

| CAS Number | 1585-13-3 | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective method involves the catalytic hydrogenation of the precursor, 4,5-dimethyl-2-nitroaniline. This approach is favored for its efficiency and the relatively clean reaction profile, producing the desired aniline as the primary product.[2][3]

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of 4,5-dimethyl-2-nitroaniline to this compound.

Materials:

-

4,5-dimethyl-2-nitroaniline

-

Palladium on carbon (Pd/C) catalyst (5 wt%)

-

Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel (autoclave or similar pressure-rated reactor)

Procedure:

-

Reactor Preparation: The reaction vessel is charged with 4,5-dimethyl-2-nitroaniline and ethanol. The catalyst, 5% Pd/C, is then added. The amount of catalyst is typically in the range of 4-12% by weight relative to the starting material.[2]

-

Inerting: The reactor is sealed and purged with an inert gas, such as nitrogen or argon, to remove any oxygen. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen gas.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to a pressure of 4-10 bar. The reaction mixture is then heated to a temperature between 343-403 K (70-130 °C) with vigorous stirring (e.g., 800 rpm) to ensure efficient mass transfer.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released. The reaction mixture is then filtered to remove the Pd/C catalyst. The filtrate, containing the product, is concentrated under reduced pressure to remove the ethanol. The crude product can be further purified by recrystallization or distillation.

Causality and Mechanistic Insights:

The choice of a palladium on carbon catalyst is based on its high activity and selectivity for the reduction of nitro groups in the presence of other functional groups.[2] The hydrogenation reaction proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group, which is sequentially reduced to a nitroso group, a hydroxylamine, and finally to the amine. The use of a solvent like ethanol is to ensure the solubility of the starting material and to facilitate the interaction with the solid catalyst. The reaction is carried out under pressure to increase the concentration of hydrogen in the liquid phase, thereby accelerating the reaction rate.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow of this compound.

Applications in Drug Development and Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of a variety of organic molecules. Its applications span the pharmaceutical, agrochemical, and dye industries.[1]

-

Pharmaceuticals: This compound is a precursor in the synthesis of more complex molecules. For instance, it is a key starting material in the industrial synthesis of Riboflavin (Vitamin B2).[4] The synthesis involves the condensation of this compound with a ribitylamine derivative, followed by cyclization to form the flavin ring system characteristic of riboflavin.

-

Agrochemicals: The presence of chloro and alkyl substituents on the aniline ring can enhance the biological activity of molecules, making this compound a valuable building block in the development of certain herbicides and fungicides.

-

Dyes and Pigments: It is also utilized in the manufacturing of specialty pigments and azo dyes, where it contributes to the color fastness and stability of the final product.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is influenced by the interplay of the amino, chloro, and dimethyl functional groups on the aromatic ring.

-

Amino Group: The amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The diazotization of the amino group to form a diazonium salt is a particularly useful transformation, as the diazonium group is an excellent leaving group and can be replaced by a wide range of substituents in Sandmeyer-type reactions.[5][6][7][8]

-

Chloro Group: The chloro substituent deactivates the aromatic ring towards electrophilic substitution but can be a site for nucleophilic aromatic substitution under certain conditions.

-

Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing functional groups.

Safety and Handling

As with many anilines, this compound may pose health risks, including toxicity and potential carcinogenicity, necessitating careful handling and the use of appropriate personal protective equipment (PPE).[1]

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[9][10][11]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][12]

-

Storage: Keep containers securely sealed when not in use. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[10]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[9]

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl groups.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

-

FTIR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C-Cl stretching. The N-H stretching vibrations for primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹.[13]

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its synthesis, primarily through the catalytic hydrogenation of 4,5-dimethyl-2-nitroaniline, is a well-established process. The compound's versatile reactivity makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals involved in the use and development of this compound.

References

- 1. CAS 1585-13-3: this compound | CymitQuimica [cymitquimica.com]

- 2. airccse.com [airccse.com]

- 3. chemical.journalspub.info [chemical.journalspub.info]

- 4. Riboflavin | C17H20N4O6 | CID 493570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. researchgate.net [researchgate.net]

Synthesis route for 2-Chloro-4,5-dimethylaniline

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4,5-dimethylaniline

Introduction

This compound (CAS No: 1585-13-3) is a substituted aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules.[1] Its structural features make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialized pigments and azo dyes, where it enhances properties like color fastness and stability.[2] The strategic placement of the chloro and methyl groups on the aniline ring provides specific steric and electronic properties that are leveraged in subsequent chemical transformations.

This technical guide provides a comprehensive overview of a robust and regioselective synthesis route for this compound, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the chemical rationale behind the chosen methodology, offering field-proven insights into reaction mechanisms, procedural choices, and safety considerations. The core strategy involves a three-step sequence starting from the commercially available 3,4-dimethylaniline: (1) protection of the highly activating amino group via acetylation, (2) regioselective chlorination of the resulting acetanilide, and (3) deprotection via hydrolysis to yield the final product.

Core Synthesis Strategy: Rationale and Pathway Overview

Direct chlorination of 3,4-dimethylaniline presents a significant regioselectivity challenge. The amino group (-NH₂) is a powerful activating ortho-, para-director, while the two methyl groups also contribute to activating the aromatic ring. This high reactivity can lead to a mixture of mono- and polychlorinated isomers, with the primary products being 2-chloro and 6-chloro derivatives, diminishing the yield of the desired 2-chloro isomer.

To overcome this, a protecting group strategy is employed. The amino group is temporarily converted to a less activating acetamido group (-NHCOCH₃). This modification serves two critical purposes:

-

Moderation of Reactivity: The acetamido group is still an ortho-, para-director but is significantly less activating than a free amino group. This steric bulk and electronic withdrawal effect tempers the ring's reactivity, preventing over-chlorination.

-

Enhancement of Regioselectivity: The bulkiness of the acetamido group sterically hinders the ortho-positions, favoring substitution at the less hindered C2 position over the C6 position, which is flanked by both the acetamido group and a methyl group.

The complete synthesis pathway is illustrated below.

Caption: The three-step synthesis pathway for this compound.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for each stage of the synthesis. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Part 1: Protection via Acetylation of 3,4-Dimethylaniline

This step converts the starting aniline into its corresponding acetanilide, moderating its reactivity for the subsequent chlorination step.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylaniline (0.10 mol, 12.12 g).

-

Add 50 mL of glacial acetic acid to the flask. Stir the mixture until the aniline is fully dissolved.

-

Slowly add acetic anhydride (0.11 mol, 11.23 g, 10.4 mL) to the solution in a dropwise manner. The reaction is exothermic, and a slight increase in temperature will be observed.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 110-120 °C) for 1 hour to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature and then pour it slowly into 250 mL of ice-cold water while stirring vigorously.

-

The white precipitate of 3,4-dimethylacetanilide will form. Continue stirring for 15-20 minutes to complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water (2 x 50 mL) to remove residual acetic acid.

-

Dry the product in a vacuum oven at 60-70 °C to a constant weight.

| Parameter | Value |

| Starting Material | 3,4-Dimethylaniline |

| Reagents | Acetic Anhydride, Glacial Acetic Acid |

| Molar Ratio (Aniline:Anhydride) | 1 : 1.1 |

| Reaction Temperature | Reflux (~110-120 °C) |

| Reaction Time | 1 hour |

| Expected Yield | 90-95% |

| Product Appearance | White crystalline solid |

Part 2: Regioselective Chlorination

This is the key step where a chlorine atom is introduced at the C2 position of the protected aniline ring. Sulfuryl chloride is a convenient and effective chlorinating agent for this transformation.

Protocol:

-

In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), suspend the dried 3,4-dimethylacetanilide (0.09 mol, 14.7 g) in 150 mL of a suitable inert solvent such as carbon tetrachloride or dichloromethane.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Prepare a solution of sulfuryl chloride (SO₂Cl₂) (0.09 mol, 12.14 g, 7.2 mL) in 50 mL of the same solvent and place it in the dropping funnel.

-

Add the sulfuryl chloride solution dropwise to the cooled, stirring suspension over a period of 45-60 minutes. Maintain the internal temperature below 10 °C throughout the addition. Hydrogen chloride and sulfur dioxide gases will evolve and should be neutralized by the scrubber.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the mixture into 200 mL of cold water to quench the reaction.

-

If using a halogenated solvent, separate the organic layer. Wash the organic layer with a 5% sodium bicarbonate solution (2 x 75 mL) followed by brine (1 x 75 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Chloro-4,5-dimethylacetanilide.

| Parameter | Value |

| Starting Material | 3,4-Dimethylacetanilide |

| Reagents | Sulfuryl Chloride (SO₂Cl₂) |

| Solvent | Carbon Tetrachloride or Dichloromethane |

| Molar Ratio (Acetanilide:SO₂Cl₂) | 1 : 1 |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 3-4 hours |

| Expected Yield | 75-85% (crude) |

| Product Appearance | Off-white to light brown solid |

Part 3: Deprotection via Acid Hydrolysis

The final step removes the acetyl protecting group to reveal the target this compound.

Protocol:

-

Transfer the crude 2-Chloro-4,5-dimethylacetanilide from Part 2 to a 500 mL round-bottom flask.

-

Add 100 mL of concentrated hydrochloric acid (~37%) and 50 mL of water.

-

Heat the mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours. The solid should dissolve as the hydrolysis proceeds.

-

Monitor the reaction by TLC until the starting acetanilide is consumed.

-

Cool the reaction mixture to room temperature. The product may precipitate as its hydrochloride salt.

-

Carefully neutralize the acidic solution by slowly adding a 40% aqueous sodium hydroxide solution until the pH is basic (pH 9-10). Perform this step in an ice bath as the neutralization is highly exothermic.

-

The free aniline base will precipitate as an oil or solid. Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure product.

| Parameter | Value |

| Starting Material | 2-Chloro-4,5-dimethylacetanilide |

| Reagents | Concentrated HCl, 40% NaOH (aq) |

| Reaction Temperature | Reflux (~100-110 °C) |

| Reaction Time | 2-4 hours |

| Expected Yield | 80-90% |

| Final Product Appearance | Light-colored solid or oil |

Integrated Laboratory Workflow

The following diagram outlines the integrated workflow, combining the three experimental parts into a cohesive laboratory process from starting material to purified product.

Caption: Integrated laboratory workflow for the synthesis of this compound.

Safety and Handling

-

3,4-Dimethylaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen. Handle with extreme care in a fume hood.

-

Acetic Anhydride & Glacial Acetic Acid: Corrosive and cause severe burns. Use in a well-ventilated area.

-

Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and toxic. Reacts violently with water. The reaction evolves toxic gases (HCl, SO₂). This step MUST be performed in a well-maintained fume hood with a proper gas scrubber.

-

Concentrated Acids and Bases (HCl, NaOH): Highly corrosive. The neutralization step is very exothermic and requires careful cooling and slow addition to prevent splashing and uncontrolled boiling.

Conclusion

The described three-step synthesis route provides a reliable and regioselective method for preparing this compound from 3,4-dimethylaniline. The strategic use of an acetyl protecting group is paramount to moderating the high reactivity of the aniline ring and directing the chlorination to the desired C2 position. By following the detailed protocols and adhering to the specified safety precautions, researchers can effectively synthesize this valuable chemical intermediate for further applications in medicinal chemistry, materials science, and agrochemical development.

References

Spectroscopic Characterization of 2-Chloro-4,5-dimethylaniline: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-Chloro-4,5-dimethylaniline (CAS No. 1585-13-3). In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic spectral features. These predictions are substantiated by rigorous comparison with experimental data from structurally analogous compounds, offering researchers and drug development professionals a reliable framework for the identification, characterization, and quality control of this important chemical intermediate. Detailed experimental protocols are provided as a self-validating system for laboratories to generate and confirm these spectral data.

Introduction

This compound is an aromatic amine used in the synthesis of various chemical products, including dyes, pigments, and potentially pharmaceutical and agrochemical agents.[1][2] Its molecular structure, featuring a chlorinated and dimethylated benzene ring with an amino group, presents a unique combination of substituents that give rise to a distinct spectroscopic fingerprint. Accurate characterization of this compound is critical for ensuring reaction success, purity of intermediates, and the safety and efficacy of final products.

This guide is structured to provide not just data, but a causal understanding of why the spectra appear as they do. By understanding the underlying principles, a scientist can more effectively troubleshoot unexpected results and confidently verify the structure of their material.

Compound Profile:

| Property | Value | Reference |

|---|---|---|

| Chemical Name | This compound | [3] |

| CAS Number | 1585-13-3 | [4] |

| Molecular Formula | C₈H₁₀ClN | [3] |

| Molecular Weight | 155.62 g/mol | [3] |

| Monoisotopic Mass | 155.0502 Da |[5] |

Molecular Structure and Spectroscopic Overview

The substitution pattern on the aniline ring is the primary determinant of its spectral properties. The electron-donating amino (-NH₂) and methyl (-CH₃) groups, along with the electron-withdrawing and inductively-influential chloro (-Cl) group, create a specific electronic environment for each proton and carbon atom.

Caption: Structure of this compound with atom numbering.

Proton (¹H) NMR Spectroscopy

Predicted Data & Interpretation: The ¹H NMR spectrum is expected to show four distinct signals: two singlets for the non-equivalent aromatic protons, one singlet for the two methyl groups (which may be resolved into two closely spaced singlets depending on the solvent and instrument resolution), and a broad singlet for the amine protons.

-

Aromatic Protons (H3, H6): The benzene ring has two remaining protons. H6 is ortho to the electron-donating -NH₂ group and will be shifted upfield. H3 is ortho to the electron-withdrawing -Cl group and will be shifted downfield. Therefore, we predict two singlets in the aromatic region, likely between 6.5 and 7.2 ppm. Based on data from similar structures like 4-chloro-N,N-dimethylaniline, where aromatic protons appear around 6.6-7.2 ppm, this is a reasonable estimation.[6]

-

Methyl Protons (-CH₃): The two methyl groups at C4 and C5 are in slightly different electronic environments. However, their chemical shifts are expected to be very similar, likely appearing as a single singlet or two very closely spaced singlets around 2.1-2.3 ppm.

-

Amine Protons (-NH₂): The two amine protons will typically appear as a broad singlet due to quadrupolar exchange. Its chemical shift is highly variable and depends on solvent, concentration, and temperature, but can be expected in the range of 3.5-4.5 ppm. This peak will disappear upon D₂O exchange, a key confirmatory test.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale / Notes |

|---|---|---|---|---|

| H6 | ~ 6.6 | Singlet | 1H | Shielded by ortho -NH₂ group. |

| H3 | ~ 7.0 | Singlet | 1H | Deshielded by ortho -Cl group. |

| C4-CH₃, C5-CH₃ | ~ 2.2 | Singlet | 6H | Aromatic methyl groups. May resolve into two singlets. |

| -NH₂ | 3.5 - 4.5 (broad) | Singlet (broad) | 2H | Exchangeable with D₂O. Shift is concentration-dependent. |

Protocol: ¹H NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity (target linewidth for TMS < 0.5 Hz).

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a standard 30° or 45° pulse angle.

-

Set the acquisition time to at least 3 seconds and the relaxation delay to 2 seconds.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

For confirmation, add a drop of D₂O, shake the tube, re-acquire the spectrum, and confirm the disappearance of the -NH₂ signal.

-

Carbon-¹³ (¹³C) NMR Spectroscopy

Predicted Data & Interpretation: Due to the lack of symmetry, all eight carbon atoms in the molecule are unique and are expected to produce eight distinct signals in a broadband proton-decoupled ¹³C NMR spectrum.

-

Aromatic Carbons: The chemical shifts are influenced by the substituents.

-

C1 (C-NH₂): This carbon, directly attached to the nitrogen, will be significantly deshielded and is expected to be the most downfield of the sp² carbons, likely around 140-145 ppm.

-

C2 (C-Cl): The carbon bearing the chlorine will also be deshielded, but typically less so than the C-NH₂ carbon. Its shift is predicted to be in the 125-130 ppm range.

-

C4 & C5 (C-CH₃): These carbons, attached to methyl groups, will be deshielded relative to unsubstituted benzene, appearing in the 130-138 ppm range.

-

C3 & C6 (C-H): These carbons will be the most shielded of the aromatic carbons, expected in the 115-125 ppm range.

-

-

Aliphatic Carbons (-CH₃): The two methyl carbons are expected to appear in the upfield region, typically between 15-22 ppm.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted δ (ppm) | Rationale / Notes |

|---|---|---|

| C4-C H₃, C5-C H₃ | 18 - 22 | Typical range for aromatic methyl carbons. |

| C6 | 115 - 120 | Shielded sp² carbon adjacent to C-NH₂. |

| C3 | 120 - 125 | Shielded sp² carbon adjacent to C-Cl. |

| C2 | 125 - 130 | sp² carbon attached to chlorine. |

| C4, C5 | 130 - 138 | sp² carbons attached to methyl groups. |

| C1 | 140 - 145 | sp² carbon attached to the amino group. |

Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation:

-

Use a more concentrated sample than for ¹H NMR. Accurately weigh 40-50 mg of the compound.

-

Dissolve in ~0.7 mL of CDCl₃ with TMS.

-

Transfer to a 5 mm NMR tube.

-

-

Instrument Setup (for a 125 MHz Spectrometer):

-

Lock and shim as described for ¹H NMR.

-

Use a standard ¹³C pulse program with broadband proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover 0 to 220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C isotope has low natural abundance. A relaxation delay of 2-5 seconds is standard.

-

-

Data Processing:

-

Apply Fourier transformation with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Predicted Data & Interpretation: The IR spectrum provides key information about the functional groups present. The spectrum will be dominated by vibrations from the N-H, C-H, and C=C bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3350 - 3500 | N-H stretch (asymmetric & symmetric) | Medium | A characteristic doublet for a primary amine (-NH₂). |

| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak | Indicates the presence of the benzene ring. |

| 2850 - 2960 | Aliphatic C-H stretch (methyl) | Medium | Confirms the presence of -CH₃ groups. |

| ~ 1620 | N-H bend (scissoring) | Strong | Characteristic of primary amines. |

| 1500 - 1600 | Aromatic C=C stretch | Medium-Strong | Multiple bands are expected, confirming the aromatic ring. |

| 1250 - 1350 | Aromatic C-N stretch | Strong | |

| 1000 - 1100 | C-Cl stretch | Strong | The exact position can vary, but a strong band is expected. |

| ~ 800-850 | C-H out-of-plane bend | Strong | Indicative of the 1,2,4,5-tetrasubstitution pattern. |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Use the software to label the major peaks.

-

Mass Spectrometry (MS)

Predicted Data & Interpretation: Electron Ionization (EI) mass spectrometry will provide the molecular weight and key structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The molecular ion peak is the most critical piece of information. Given the monoisotopic mass of 155.05 Da, a strong peak is expected at m/z 155.[5]

-

Isotope Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks: M⁺ at m/z 155 (for the ³⁵Cl isotopologue) and M+2 at m/z 157 (for the ³⁷Cl isotopologue), with the peak at 157 having roughly one-third the intensity of the peak at 155. This is a definitive indicator of a single chlorine atom in the molecule.

-

Key Fragmentation: The most likely initial fragmentation is the loss of a methyl radical (•CH₃, mass 15) from the molecular ion, which is a common pathway for methylated aromatic compounds. This would result in a stable cation at m/z 140 (155 - 15). This fragment would also exhibit a corresponding M+2 peak at m/z 142.

Caption: Predicted primary fragmentation pathway for this compound.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z (³⁵Cl) | m/z (³⁷Cl) | Ion Formula | Fragment Lost | Notes |

|---|---|---|---|---|

| 155 | 157 | [C₈H₁₀ClN]⁺ | - | Molecular Ion (M⁺). Exhibits characteristic 3:1 isotope ratio. |

| 140 | 142 | [C₇H₇ClN]⁺ | •CH₃ | Loss of a methyl radical. Expected to be a major fragment. |

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumental Conditions:

-

GC:

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: 250 °C, splitless or split (e.g., 20:1) injection of 1 µL.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS (EI Source):

-

Ion Source Temp: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

-

Data Analysis:

-

Identify the GC peak corresponding to the analyte.

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion and its isotope pattern to confirm the molecular formula.

-

Identify major fragment ions and propose fragmentation pathways to confirm the structure.

-

Safety and Handling

As an aniline derivative, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

The structural identification of this compound can be confidently achieved through a combination of spectroscopic techniques. The key identifying features are:

-

¹H NMR: Two distinct aromatic singlets and a six-proton singlet for the methyl groups.

-

¹³C NMR: Eight unique carbon signals, confirming the asymmetry of the molecule.

-

IR Spectroscopy: A characteristic N-H stretching doublet for the primary amine and strong bands corresponding to the aromatic and C-Cl bonds.

-

Mass Spectrometry: A molecular ion peak at m/z 155 with a corresponding M+2 peak at m/z 157 in a 3:1 ratio, which is definitive proof of a single chlorine atom.

The predictive data and protocols outlined in this guide provide a robust framework for any researcher or analyst working with this compound, ensuring both scientific integrity and experimental success.

References

- 1. CAS 1585-13-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. 1585-13-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. 1585-13-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. PubChemLite - this compound (C8H10ClN) [pubchemlite.lcsb.uni.lu]

- 6. par.nsf.gov [par.nsf.gov]

An In-Depth Technical Guide to the Solubility of 2-Chloro-4,5-dimethylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Chloro-4,5-dimethylaniline in a range of common organic solvents. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, theoretical prediction models, and detailed experimental protocols. By understanding the interplay of its molecular structure and solvent properties, researchers can effectively select appropriate solvent systems for synthesis, purification, formulation, and various analytical applications.

Introduction: The Significance of this compound and Its Solubility Profile

This compound, a substituted aromatic amine, serves as a versatile building block in the synthesis of a variety of chemical entities, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring a chlorinated and dimethylated aniline backbone, imparts a unique combination of lipophilicity and potential for intermolecular interactions, making its solubility a critical parameter throughout the development lifecycle.

A thorough understanding of the solubility of this compound is paramount for:

-

Reaction Chemistry: Optimizing reaction conditions by ensuring the compound remains in the solution phase.

-

Purification and Crystallization: Developing effective purification strategies, such as recrystallization, by identifying suitable solvent and anti-solvent systems.

-

Formulation Development: Creating stable and bioavailable formulations for pharmaceutical and agrochemical applications.

-

Analytical Method Development: Selecting appropriate solvents for chromatographic and spectroscopic analysis.

This guide will provide the necessary theoretical and practical knowledge to approach the solubility of this compound in a systematic and scientifically rigorous manner.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute and the solvent.[3] To move beyond this general rule, we must consider the specific structural features of this compound and the properties of the solvents.

Molecular Structure and Polarity of this compound

This compound (C₈H₁₀ClN, Molar Mass: ~155.62 g/mol ) is a solid at room temperature.[1][4][5] Its solubility is influenced by the interplay of its functional groups:

-

Aniline Moiety (-NH₂): The amino group is polar and capable of acting as a hydrogen bond donor. This group contributes to solubility in polar, protic solvents.

-

Benzene Ring: The aromatic ring is nonpolar and contributes to van der Waals interactions, favoring solubility in nonpolar or moderately polar solvents.

-

Chloro Substituent (-Cl): The chloro group is electron-withdrawing and adds to the molecule's polarity.

-

Methyl Substituents (-CH₃): The two methyl groups are nonpolar and increase the lipophilicity of the molecule, generally enhancing solubility in nonpolar solvents.

Overall, this compound can be classified as a moderately polar compound with a significant nonpolar character due to the aromatic ring and methyl groups.

Predicting Solubility: From General Rules to Advanced Models

A logical workflow for predicting the solubility of this compound is presented below.

Caption: A workflow for predicting the solubility of this compound.

Hansen Solubility Parameters (HSP): A more quantitative approach to "like dissolves like" involves the use of Hansen Solubility Parameters.[6][7][8] HSP decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. By comparing the HSP of this compound with those of various solvents, a more refined prediction of solubility can be made.

Thermodynamic Models: For more rigorous predictions, thermodynamic models such as COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can be employed.[9] These models use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived. While computationally intensive, they can provide highly accurate predictions.[3][10][11][12]

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but experimental verification is essential for obtaining accurate solubility data. The isothermal saturation method is a robust and widely used technique.

Isothermal Saturation Method: A Step-by-Step Protocol

This method involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the dissolved solute.

Caption: Experimental workflow for the isothermal saturation method.

Protocol:

-

Preparation: Place a known volume of the selected organic solvent into a series of vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Equilibration: Seal the vials and place them in a constant temperature bath or shaker. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, use centrifugation or filtration (with a filter compatible with the solvent) to separate the saturated solution from the undissolved solid.

-

Sample Preparation: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the chosen analytical method.

-

Analysis: Determine the concentration of this compound in the diluted sample using an appropriate analytical technique.

Analytical Techniques for Concentration Determination

The choice of analytical technique depends on the solvent, the required sensitivity, and the available instrumentation.

-

Gravimetric Analysis: This is the simplest method. A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is suitable for non-volatile solutes and solvents that are easily evaporated.

-

UV-Vis Spectroscopy: If this compound has a chromophore that absorbs in the UV-Vis region, this technique can be used. A calibration curve of absorbance versus concentration must first be prepared.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and precise method for determining concentration. A suitable mobile phase and column must be selected, and a calibration curve must be generated.

-

Gas Chromatography (GC): GC can also be used, particularly with a nitrogen-phosphorus detector (NPD) which is sensitive to nitrogen-containing compounds like anilines.

Illustrative Solubility Data and Influencing Factors

| Solvent Class | Solvent | Expected Solubility (at 25 °C) | Rationale |

| Protic Solvents | Methanol, Ethanol | Moderate to High | The amino group can form hydrogen bonds with the hydroxyl group of the solvent. |

| Isopropanol | Moderate | Increased steric hindrance of the solvent may slightly reduce solubility compared to methanol and ethanol. | |

| Aprotic Polar | Acetone, THF | High | Strong dipole-dipole interactions between the solvent and the polar groups of the solute. |

| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent, but its hydrogen bonding capability is weaker than that of ketones and ethers. | |

| Nonpolar | Toluene, Xylenes | Moderate to High | The aromatic ring and methyl groups of the solute have favorable interactions with the aromatic solvent. |

| Hexane, Heptane | Low | The overall polarity of this compound is too high for significant solubility in aliphatic, nonpolar solvents. | |

| Chlorinated | Dichloromethane | High | "Like dissolves like" principle applies, as both solute and solvent contain chlorine and have similar polarities. |

The Effect of Temperature on Solubility

The solubility of a solid in a liquid is generally dependent on temperature. For most organic compounds, solubility increases with increasing temperature. This relationship can be described by the van't Hoff equation. It is crucial to determine the solubility at various temperatures relevant to the intended application, for example, for designing crystallization processes.

Safety Considerations

This compound, like many substituted anilines, should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use.[1] General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in public literature, this guide provides a robust framework for its prediction and experimental determination. By understanding the interplay of the compound's structural features with solvent properties, and by employing systematic experimental methodologies, researchers can obtain the critical solubility data needed for successful process development, formulation, and analysis. The principles and protocols outlined herein are broadly applicable to other novel chemical entities where solubility data is not yet established.

References

- 1. CAS 1585-13-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. This compound | 1585-13-3 [m.chemicalbook.com]

- 5. 1585-13-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (102b) Thermodynamic Modeling and Prediction of Solubility of Organic Molecules and Pharmaceuticals | AIChE [proceedings.aiche.org]

- 12. chemrxiv.org [chemrxiv.org]

2-Chloro-4,5-dimethylaniline structural information and conformation

An In-Depth Technical Guide to the Structural and Conformational Landscape of 2-Chloro-4,5-dimethylaniline

Executive Summary: this compound is a substituted aromatic amine of significant interest in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] A profound understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, biological activity, and material properties. This guide provides a comprehensive technical overview of the structural features of this compound, synthesizing data from spectroscopic predictions, crystallographic analogs, and computational chemistry principles. It is intended for researchers, chemists, and drug development professionals who require a detailed molecular-level understanding of this versatile chemical intermediate.

Molecular Identity and Physicochemical Properties

This compound, also known as 2-Chloro-4,5-xylidine, is an organic compound featuring a benzene ring substituted with a chloro group, two methyl groups, and an amino group. The relative positions of these substituents dictate the molecule's electronic distribution, steric profile, and overall reactivity. Typically a solid at room temperature, it exhibits moderate solubility in organic solvents and is less soluble in water.[1]

| Property | Value | Source |

| CAS Number | 1585-13-3 | [1] |

| Molecular Formula | C₈H₁₀ClN | [3] |

| Molecular Weight | 155.62 g/mol | [4] |

| Canonical SMILES | CC1=CC(=C(C=C1C)Cl)N | [3] |

| InChI Key | CJZAXFZHDSZLRR-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 2.6 | [3] |

Structural Elucidation: A Multi-Technique Perspective

Determining the precise structure of a molecule like this compound requires a synergistic approach, combining spectroscopic techniques to probe functional groups and connectivity with diffraction methods or computational models to define spatial arrangements.

Spectroscopic Characterization

Spectroscopy provides a molecular fingerprint, allowing for unambiguous identification and confirmation of the covalent structure.[5]

NMR spectroscopy is the cornerstone of structural determination for organic molecules. Based on the analysis of related substituted anilines, a predictive NMR profile can be established.[6][7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the two methyl groups. The two aromatic protons will appear as singlets due to their lack of adjacent proton neighbors. The two methyl groups are chemically distinct and should also appear as singlets. The amino (NH₂) protons would typically present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the chloro, amino, and methyl substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

|---|---|---|---|

| ¹H | 6.5 - 7.0 | s (1H), s (1H) | Aromatic protons (C3-H, C6-H). |

| 3.5 - 4.5 | br s (2H) | Amino group (NH₂) protons. | |

| ~2.2 | s (3H) | Methyl group protons. | |

| ~2.1 | s (3H) | Methyl group protons. | |

| ¹³C | 140 - 145 | s | C1 (ipso-NH₂). |

| 115 - 120 | s | C2 (ipso-Cl). | |

| 125 - 135 | s | C4, C5 (ipso-CH₃). | |

| 115 - 130 | s | C3, C6 (aromatic CH). |

| | 15 - 20 | s | Methyl carbons. |

IR spectroscopy is invaluable for identifying the functional groups present.[8] The spectrum of this compound is expected to be dominated by vibrations characteristic of a substituted aniline.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Aromatic Stretch | Benzene Ring |

| 2850 - 2960 | C-H Aliphatic Stretch | Methyl (-CH₃) |

| 1600 - 1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1450 - 1550 | C=C Aromatic Stretch | Benzene Ring |

| 1250 - 1350 | C-N Stretch | Aryl Amine |

| 700 - 850 | C-Cl Stretch | Aryl Halide |

Mass spectrometry provides the molecular weight and can reveal structural information through fragmentation patterns. For this compound, the key diagnostic feature is the isotopic pattern of chlorine.[9]

-

Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z 155.

-

Isotopic Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope, a characteristic peak will appear at m/z 157 with an intensity approximately one-third that of the M⁺ peak.[5]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical ([M-15]⁺) or cleavage related to the chloro and amino groups.

Crystallographic Insights

While a published single-crystal X-ray structure for this compound was not identified, analysis of structurally similar compounds provides a strong basis for predicting its solid-state geometry.[10] For example, the structure of 2-methyl-5-nitroaniline reveals that the aniline molecule is approximately planar, with small dihedral angles between the amino group and the aromatic ring.[11] In substituted anilines, the C-N bond length is typically shorter than a standard single bond, indicating some degree of conjugation between the nitrogen lone pair and the aromatic π-system.

Key Predicted Structural Parameters:

-

Planarity: The benzene ring itself will be planar. Steric hindrance between the ortho-chloro group and the amino group may cause a slight pyramidalization of the nitrogen atom and a minor twist of the amino group out of the ring plane.

-

Bond Lengths: The C-N bond is expected to be around 1.37-1.40 Å. The C-Cl bond length should be in the range of 1.73-1.75 Å.

-

Intermolecular Interactions: In the solid state, intermolecular hydrogen bonding between the amino group of one molecule and the nitrogen or chlorine atom of a neighboring molecule is highly probable, influencing the crystal packing.

Conformational Analysis

The conformational flexibility of this compound is primarily governed by rotation around two types of bonds: the C1-N bond and the C-C bonds connecting the methyl groups to the ring.

-

Rotation about the C-N Bond: The rotation of the amino group is subject to an energy barrier influenced by both steric and electronic factors.[12] Steric repulsion between the hydrogen atoms of the amino group and the adjacent ortho-chloro substituent is a significant factor. Computational studies on similar substituted anilines are used to map the potential energy surface for this rotation, identifying the minimum energy (most stable) conformation.[13]

-

Methyl Group Rotation: The methyl groups attached to the aromatic ring are also capable of rotation. The energy barrier for this rotation is typically low, suggesting that at room temperature, they can be considered nearly free rotors.[12]

The overall preferred conformation will be a delicate balance that minimizes steric clashes while optimizing the electronic interaction between the nitrogen lone pair and the aromatic ring.

Caption: A generalized workflow for the complete structural and conformational characterization of this compound.

Methodologies for Analysis

To achieve the comprehensive characterization described, a rigorous set of experimental and computational protocols must be employed.

Protocol: Spectroscopic Analysis

Objective: To confirm the identity and covalent structure of a synthesized or procured sample.

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder, or run as a thin film from a solution.

-

MS: Dissolve a sub-milligram quantity of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques such as GC-MS or ESI-MS.[14]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Obtain a mass spectrum, ensuring sufficient resolution to observe the Cl isotopic pattern.

-

-

Data Interpretation:

-

Assign all peaks in the NMR spectra to their corresponding atoms in the structure.

-

Correlate the absorption bands in the IR spectrum to the molecule's functional groups.

-

Confirm the molecular weight from the M⁺ peak and verify the presence of chlorine from the M+2 peak in the mass spectrum.

-

Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure in the solid state.

-

Crystallization (Self-Validating Step): The ability to grow high-quality single crystals is the first validation of sample purity.

-

Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, toluene, or ethyl acetate/hexane).

-

Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals.[15]

-

-

Data Collection:

-